![molecular formula C48H40N4O9S B1238137 (3R,4S,6R,7R,8S,8aS)-8-[(1,3-benzothiazol-2-ylamino)-oxomethyl]-5'-(4-hydroxybut-1-ynyl)-6-(4-hydroxyphenyl)-1,2'-dioxo-3,4-diphenyl-1'-spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]carboxylic acid 2-methoxyethyl ester](/img/structure/B1238137.png)
(3R,4S,6R,7R,8S,8aS)-8-[(1,3-benzothiazol-2-ylamino)-oxomethyl]-5'-(4-hydroxybut-1-ynyl)-6-(4-hydroxyphenyl)-1,2'-dioxo-3,4-diphenyl-1'-spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]carboxylic acid 2-methoxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,6R,7R,8S,8aS)-8-[(1,3-benzothiazol-2-ylamino)-oxomethyl]-5'-(4-hydroxybut-1-ynyl)-6-(4-hydroxyphenyl)-1,2'-dioxo-3,4-diphenyl-1'-spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]carboxylic acid 2-methoxyethyl ester is a stilbenoid.
Scientific Research Applications
Chemical Reactions and Structures
Research on 3-Aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones has shown that these compounds undergo reactions to form various substituted methyl carboxylates, exhibiting thermal cyclization properties. These findings are significant for understanding complex spiro compounds' behavior (Racheva, Aliev, & Maslivets, 2008).
In a study on the cycloaddition reactions of related compounds, novel spiro[pyrrolo[1,2-b][1,3]benzothiazole] derivatives were synthesized, contributing to the broader knowledge of spiro compound formation and potential applications (Zeng, Ren, Fu, & Li, 2018).
Another research focused on synthesizing benzo[d]imidazol-2-yl spiro[indoline-3,2′-pyrrolidine] derivatives via 1,3-dipolar cycloaddition, providing insights into the versatility of spiro compound synthesis (Poomathi, Mayakrishnan, Muralidharan, & Perumal, 2015).
Spiro[pyrrole-2,1′-pyrrolo[3,2,1-ij]quinoline] derivatives were synthesized, revealing a regioselective formation of new spiro heterocyclic systems, which can be valuable for developing new pharmaceuticals (Tutynina, Maslivets, & Maslivets, 2014).
Pharmaceutical Applications
Certain spiro-pyrrolothiazolyloxindoles derived from similar chemical structures have been screened for antitubercular activity, demonstrating the potential medicinal applications of these complex spiro compounds (Prasanna, Balamurugan, Perumal, Yogeeswari, & Sriram, 2010).
A study on spiro derivatives of hydantoin has suggested their promise for pharmaceutical chemistry and medicine, opening avenues for drug development using complex spiro compounds (Tretyakov, Bashorina, Belozerova, & Maslivets, 2021).
The synthesis and antitubercular evaluation of novel spiro-pyrrolothiazoles highlight their potential as antitubercular agents, further underscoring the importance of these compounds in medicinal research (Karthikeyan, Bala, Raja, Perumal, Yogeeswari, & Sriram, 2010).
properties
Molecular Formula |
C48H40N4O9S |
---|---|
Molecular Weight |
848.9 g/mol |
IUPAC Name |
2-methoxyethyl (3R,4S,6R,7R,8S,8aS)-8-(1,3-benzothiazol-2-ylcarbamoyl)-5'-(4-hydroxybut-1-ynyl)-6-(4-hydroxyphenyl)-1,2'-dioxo-3,4-diphenylspiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-1'-carboxylate |
InChI |
InChI=1S/C48H40N4O9S/c1-59-26-27-60-47(58)51-36-24-19-29(12-10-11-25-53)28-34(36)48(45(51)57)38(43(55)50-46-49-35-17-8-9-18-37(35)62-46)40-44(56)61-41(31-15-6-3-7-16-31)39(30-13-4-2-5-14-30)52(40)42(48)32-20-22-33(54)23-21-32/h2-9,13-24,28,38-42,53-54H,11,25-27H2,1H3,(H,49,50,55)/t38-,39-,40-,41+,42+,48-/m0/s1 |
InChI Key |
UEOBAWISWUMQRS-ZIOZGJSESA-N |
Isomeric SMILES |
COCCOC(=O)N1C2=C(C=C(C=C2)C#CCCO)[C@]3(C1=O)[C@@H]([C@H]4C(=O)O[C@@H]([C@@H](N4[C@@H]3C5=CC=C(C=C5)O)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8 |
SMILES |
COCCOC(=O)N1C2=C(C=C(C=C2)C#CCCO)C3(C1=O)C(C4C(=O)OC(C(N4C3C5=CC=C(C=C5)O)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8 |
Canonical SMILES |
COCCOC(=O)N1C2=C(C=C(C=C2)C#CCCO)C3(C1=O)C(C4C(=O)OC(C(N4C3C5=CC=C(C=C5)O)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.